![molecular formula C15H15Cl2O3P B14207977 Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester CAS No. 824421-40-1](/img/structure/B14207977.png)
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group bonded to a bis(4-chlorophenyl)methyl group and two methyl ester groups. It is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester typically involves the reaction of bis(4-chlorophenyl)methyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the phosphite ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonic acid group plays a crucial role in these interactions, as it can form strong hydrogen bonds and coordinate with metal ions present in the active sites of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the bis(4-chlorophenyl)methyl group.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: Contains a different ester group and a 4-chlorobenzoyl group instead of bis(4-chlorophenyl)methyl.
Uniqueness
Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester is unique due to the presence of the bis(4-chlorophenyl)methyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
824421-40-1 |
|---|---|
Molekularformel |
C15H15Cl2O3P |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
1-chloro-4-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]benzene |
InChI |
InChI=1S/C15H15Cl2O3P/c1-19-21(18,20-2)15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,15H,1-2H3 |
InChI-Schlüssel |
DSMGPJQABCSKOM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
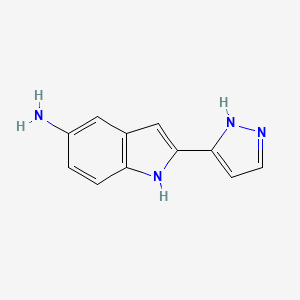
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
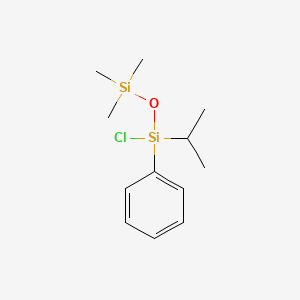
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)

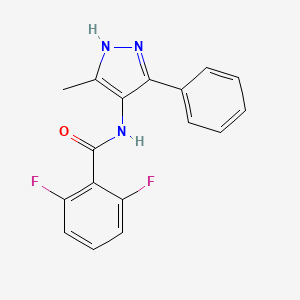
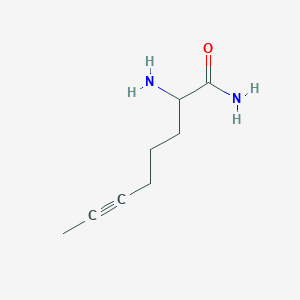
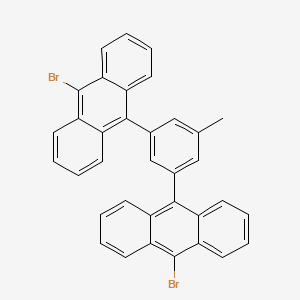
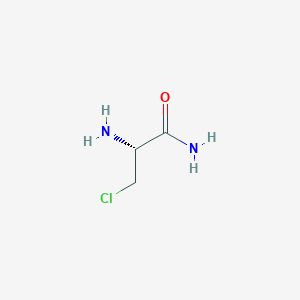
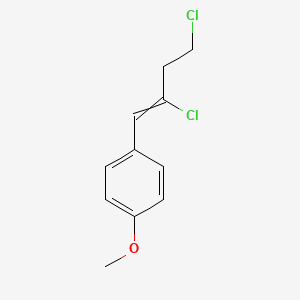
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
